

# Comparative docking studies of 1-benzyl-1H-pyrazol-5-amine derivatives

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## Compound of Interest

Compound Name: **1-Benzyl-1H-pyrazol-5-amine**

Cat. No.: **B1265695**

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A comprehensive analysis of comparative docking studies on **1-benzyl-1H-pyrazol-5-amine** derivatives reveals their significant potential as inhibitors of various protein kinases, particularly in the context of cancer and inflammatory diseases. These in silico studies provide crucial insights into the binding modes and affinities of these compounds, guiding further drug design and development.

## Performance Comparison of 1-benzyl-1H-pyrazole Derivatives

Molecular docking studies have been instrumental in identifying and optimizing 1-benzyl-1H-pyrazole derivatives as potent kinase inhibitors. A notable study focused on their activity against Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and inflammation. The structure-activity relationship (SAR) analysis led to the discovery of highly potent compounds.[\[1\]](#)

Below is a summary of the docking results for selected 1-benzyl-1H-pyrazole derivatives against the RIP1 kinase.

Compound ID	Substituents on Benzyl Ring	Docking Score (Kcal/mol)	Binding Affinity (Kd, $\mu$ M)	Key Interacting Residues
1a	2,4-dichloro	-	-	Not specified
4b	Not specified in abstract	-	0.078	Not specified
Other derivatives	Varied substitutions	Data not available	Data not available	Data not available

Data for specific docking scores and interacting residues for a broader range of compounds were not detailed in the provided search results abstracts. The Kd value for the most potent compound, 4b, is highlighted.

Another relevant study investigated pyrazole derivatives as inhibitors for receptor tyrosine kinases and other protein kinases, which are crucial in cancer progression. While not exclusively focused on 1-benzyl derivatives, the findings provide a valuable comparative context for the broader class of pyrazole-based inhibitors.[2][3]

## Experimental Protocols

The methodologies employed in these docking studies are critical for understanding the validity and implications of the results.

### Molecular Docking of RIP1 Kinase Inhibitors[1]

A detailed experimental protocol for the docking studies of 1-benzyl-1H-pyrazole derivatives against RIP1 kinase was not available in the abstracts. However, a general workflow can be inferred.

### General Molecular Docking Protocol for Pyrazole Derivatives[2][4][5][6]

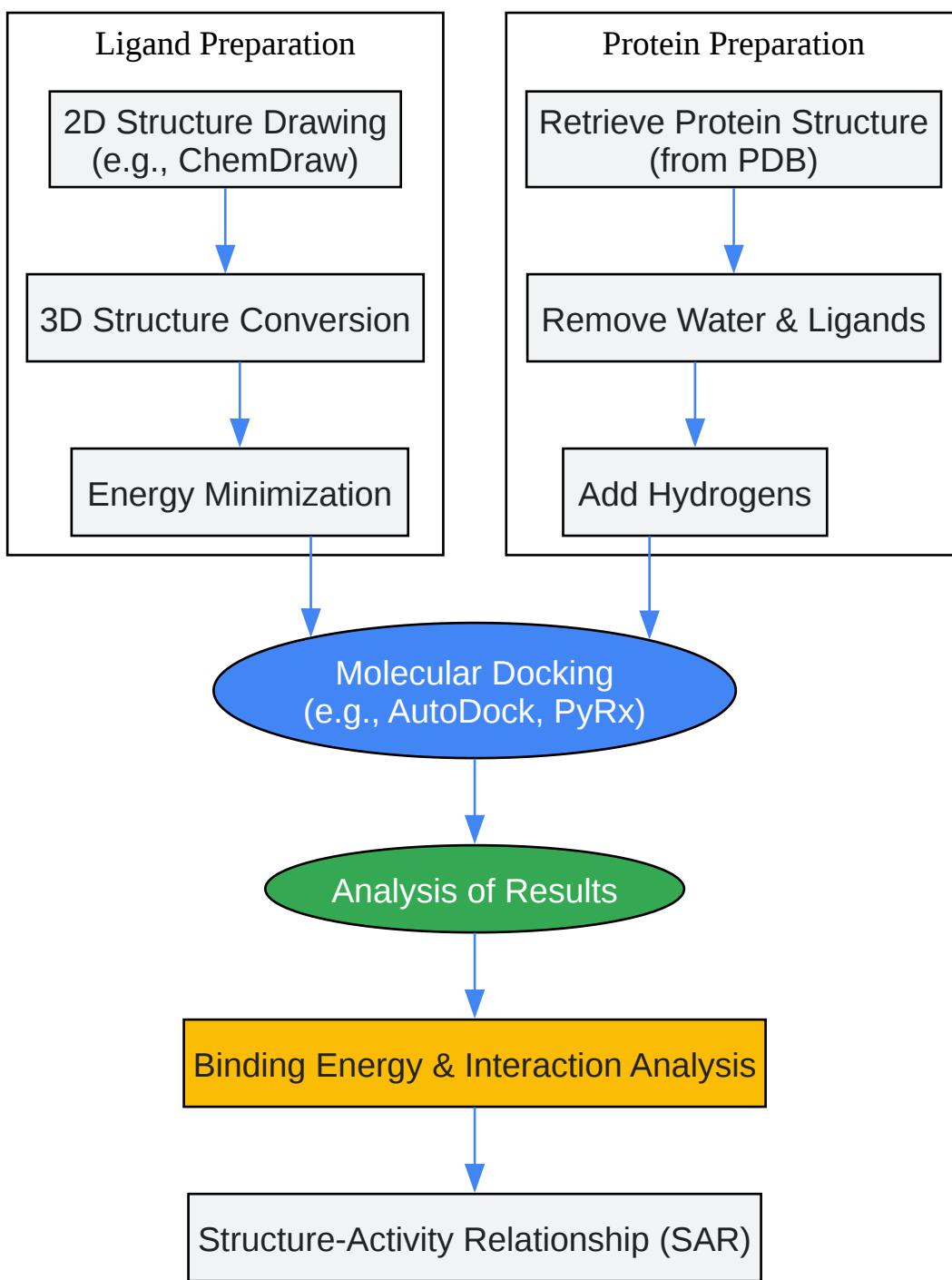
A common protocol for molecular docking studies of pyrazoline derivatives involves the following steps:

- Ligand Preparation: The 2D structures of the 1-benzyl-1H-pyrazole-5-amine derivatives are drawn using chemical drawing software like ChemDraw and converted to 3D structures. Energy minimization is then performed.
- Protein Preparation: The 3D crystal structure of the target protein (e.g., RIP1 Kinase, VEGFR-2, Aurora A, CDK2) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
- Docking Simulation: Software such as AutoDock or PyRx is used to perform the docking calculations. The prepared ligands are placed in the defined binding site of the protein, and their conformations and orientations are explored.
- Analysis of Results: The results are analyzed based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

## Visualizations

### Experimental Workflow for Molecular Docking

The following diagram illustrates a typical workflow for a molecular docking study of **1-benzyl-1H-pyrazol-5-amine** derivatives.

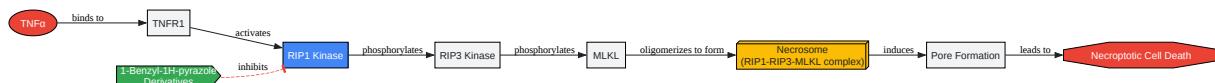


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Caption: A generalized workflow for in silico molecular docking studies.

## Signaling Pathway Context

While the provided search results did not detail a specific signaling pathway for **1-benzyl-1H-pyrazol-5-amine** derivatives, their role as RIP1 kinase inhibitors places them within the necroptosis pathway. The diagram below provides a simplified representation of this pathway.



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Caption: Simplified necroptosis pathway showing RIP1 kinase inhibition.

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## References

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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